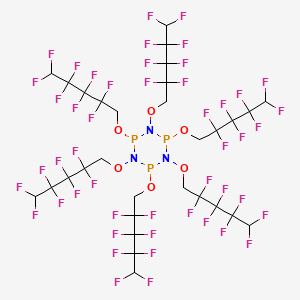![molecular formula C9H16N2O4 B13113499 (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol CAS No. 675130-39-9](/img/structure/B13113499.png)
(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol is a complex organic molecule characterized by multiple hydroxyl groups and a pyrido[1,2-a]pyrimidine core. This structure suggests potential biological activity and versatility in chemical reactions, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by the introduction of hydroxyl groups through selective hydroxylation reactions. Key steps may include:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes or ketones.
Hydroxylation: Introduction of hydroxyl groups can be performed using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) under controlled conditions to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups or different stereochemistry.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Tosyl chloride (TsCl) or thionyl chloride (SOCl2) can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols with different stereochemistry.
Substitution: Formation of ethers, esters, or other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound’s structure suggests potential biological activity, which can be explored in drug discovery and development. It may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of multiple hydroxyl groups may enhance solubility and bioavailability, making it a promising candidate for drug formulation.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of agrochemicals and other fine chemicals.
Wirkmechanismus
The mechanism of action of (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxyl groups could form hydrogen bonds with amino acid residues in the active site of enzymes, influencing their catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (6R,7R)-7-(hydroxymethyl)-3,4,6,7-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,8-diol
- (6R,7R,8S)-6-(hydroxymethyl)-3,4,6,7,8-pentahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol
Uniqueness
Compared to similar compounds, (6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol is unique due to its specific stereochemistry and the presence of three hydroxyl groups. This configuration may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
675130-39-9 |
|---|---|
Molekularformel |
C9H16N2O4 |
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
(6R,7R,8S,9R)-6-(hydroxymethyl)-3,4,6,7,8,9-hexahydro-2H-pyrido[1,2-a]pyrimidine-7,8,9-triol |
InChI |
InChI=1S/C9H16N2O4/c12-4-5-6(13)7(14)8(15)9-10-2-1-3-11(5)9/h5-8,12-15H,1-4H2/t5-,6-,7+,8+/m1/s1 |
InChI-Schlüssel |
OBPFIAGUNDLMEP-NGJRWZKOSA-N |
Isomerische SMILES |
C1CN=C2[C@H]([C@H]([C@@H]([C@H](N2C1)CO)O)O)O |
Kanonische SMILES |
C1CN=C2C(C(C(C(N2C1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


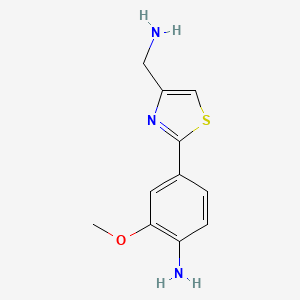
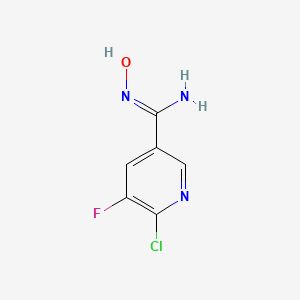




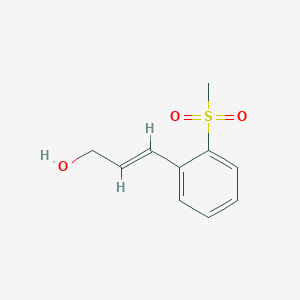
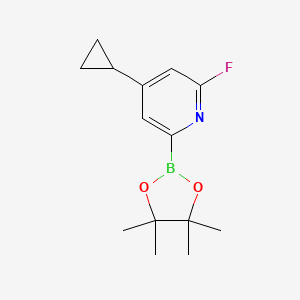
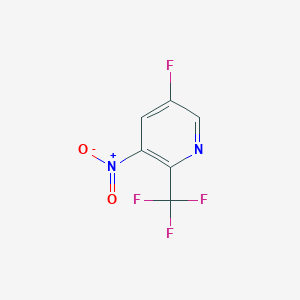
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
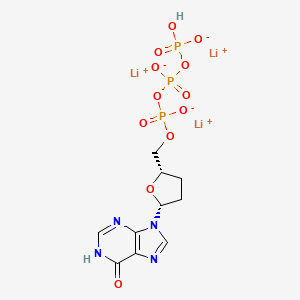
![3-Amino-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13113497.png)
